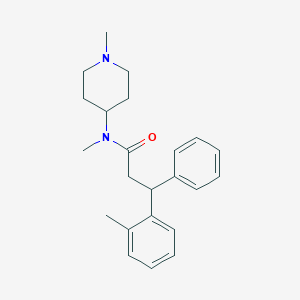

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide, also known as Remifentanil, is a potent opioid analgesic drug used in anesthesia and pain management. It has a rapid onset and short duration of action, making it an ideal choice for surgical procedures. In

Mecanismo De Acción

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide acts on the mu-opioid receptors in the brain and spinal cord, producing analgesic effects. It also has sedative and respiratory depressant effects. The drug is rapidly metabolized by esterases in the blood and tissues, leading to its short duration of action.

Biochemical and Physiological Effects:

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and bradycardia. It also has been shown to cause transient increases in blood pressure and heart rate. The drug has a high potency and a rapid onset of action, making it an ideal choice for surgical procedures.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide has several advantages for lab experiments, including its high potency, rapid onset, and short duration of action. It can be easily titrated to achieve the desired level of analgesia and sedation. However, the short duration of action can also be a limitation, as it may require frequent dosing during longer procedures.

Direcciones Futuras

For research include exploring the drug's use in various clinical settings, optimizing dosing and administration, and developing new formulations or delivery methods.

Métodos De Síntesis

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide is synthesized from the precursor compound, 3-(4-methoxybenzyl)-1-methyl-4-piperidinol. The synthesis involves several steps, including protection of the hydroxyl group, N-methylation, and acylation of the piperidine nitrogen with phenylpropanoic acid. The final product is obtained through purification and isolation processes.

Aplicaciones Científicas De Investigación

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide has been extensively studied for its use in anesthesia and pain management. It is commonly used in surgical procedures, particularly those requiring rapid onset and short duration of action. Research has also been conducted on its use in chronic pain management, obstetrics, and intensive care.

Propiedades

IUPAC Name |

N-methyl-3-(2-methylphenyl)-N-(1-methylpiperidin-4-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O/c1-18-9-7-8-12-21(18)22(19-10-5-4-6-11-19)17-23(26)25(3)20-13-15-24(2)16-14-20/h4-12,20,22H,13-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSNXNJWTQUMKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CC(=O)N(C)C2CCN(CC2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-3-(2-methylphenyl)-N-(1-methyl-4-piperidinyl)-3-phenylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(3,3-dimethylcyclohexyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5974796.png)

![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)

![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)

![5-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5974855.png)

![ethyl 4-[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5974876.png)

![4-(3-methoxy-4-propoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5974879.png)

![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974890.png)

![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974891.png)